molecular formula C22H19BrN2O3S B8461472 4-(Benzyloxy)-6-bromo-2-methyl-1-tosylbenzimidazole

4-(Benzyloxy)-6-bromo-2-methyl-1-tosylbenzimidazole

Cat. No.: B8461472
M. Wt: 471.4 g/mol
InChI Key: OWWJPGWSBGREEL-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-6-bromo-2-methyl-1-tosylbenzimidazole is a useful research compound. Its molecular formula is C22H19BrN2O3S and its molecular weight is 471.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C22H19BrN2O3S

Molecular Weight

471.4 g/mol

IUPAC Name

6-bromo-2-methyl-1-(4-methylphenyl)sulfonyl-4-phenylmethoxybenzimidazole

InChI

InChI=1S/C22H19BrN2O3S/c1-15-8-10-19(11-9-15)29(26,27)25-16(2)24-22-20(25)12-18(23)13-21(22)28-14-17-6-4-3-5-7-17/h3-13H,14H2,1-2H3

InChI Key

OWWJPGWSBGREEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(=NC3=C2C=C(C=C3OCC4=CC=CC=C4)Br)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 4-(benzyloxy)-6-bromo-2-methyl-1H-benzimidazole (79.2 g, 250 mmol, Step 1) in N,N-dimethylformamide (500 mL) was added sodium hydride (60% in mineral oil, 12.0 g, 300 mmol) at 0° C. After stirring at room temperature for 20 minutes, the reaction mixture was cooled to 0° C. To the mixture was added 4-methylbenzenesulfonyl chloride (47.6 g, 250 mmol) at 0° C., and the reaction mixture was stirred at room temperature for 30 minutes. The mixture was quenched with water, and the white precipitates were collected by filtration, washed with diisopropyl ether, and dried in vacuo at 70° C. for 7 hours to afford the title compound as a white solid (116 g, 98%).
Quantity
79.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
47.6 g
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

To a suspension of 6-bromo-2-methyl-4-[(phenylmethyl)oxy]-1H-benzimidazole (79.2 g, 250 mmol, STEP 1) in N,N-dimethylformamide (500 mL) was added sodium hydride (60% in mineral oil, 12.0 g, 300 mmol) at 0° C. After stirring at room temperature for 20 minutes, the reaction mixture was cooled to 0° C. To the mixture was added 4-methylbenzenesulfonyl chloride (47.6 g, 250 mmol) at 0° C., and the reaction mixture was stirred at room temperature for 30 minutes. The mixture was quenched with water (800 mL), and the white precipitates were collected by filtration, washed with diisopropyl ether (500 mL), and dried in vacuum at 70° C. for 7 hours to afford the title compound as a white solid (116 g, 98%).
Quantity
79.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
47.6 g
Type
reactant
Reaction Step Three
Yield
98%

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